Dibucaine Hydrochloride

Description

See also: Dibucaine (has active moiety); this compound; Secobarbital Sodium (component of) ... View More ...

Properties

IUPAC Name |

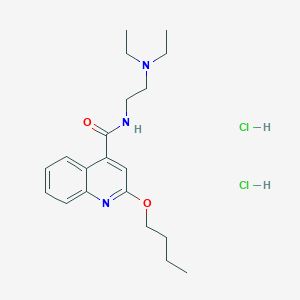

2-butoxy-N-[2-(diethylamino)ethyl]quinoline-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N3O2.ClH/c1-4-7-14-25-19-15-17(16-10-8-9-11-18(16)22-19)20(24)21-12-13-23(5-2)6-3;/h8-11,15H,4-7,12-14H2,1-3H3,(H,21,24);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVHBBMHQKZBJEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=NC2=CC=CC=C2C(=C1)C(=O)NCCN(CC)CC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80976471 | |

| Record name | Cinchocaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80976471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>57 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855998 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

61-12-1 | |

| Record name | Dibucaine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61-12-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibucaine hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibucaine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756724 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cinchocaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80976471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cinchocaine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.453 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBUCAINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z97702A5DG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Dibucaine Hydrochloride for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Dibucaine Hydrochloride, a potent long-acting local anesthetic. The information presented herein is intended to support research and development activities by providing essential data on its chemical characteristics, mechanism of action, and relevant experimental methodologies.

Core Physicochemical Properties

This compound's utility in research and clinical settings is underpinned by its distinct physicochemical characteristics. A summary of these key properties is presented in the tables below.

Table 1: Chemical Identification of this compound

| Property | Value |

| IUPAC Name | 2-butoxy-N-[2-(diethylamino)ethyl]quinoline-4-carboxamide;hydrochloride |

| Chemical Formula | C₂₀H₃₀ClN₃O₂ |

| Molecular Weight | 379.9 g/mol [1] |

| CAS Number | 61-12-1 |

Table 2: Physicochemical Data of this compound

| Property | Value |

| Melting Point | 97-101 °C[2][3][4] |

| pKa | 8.3 |

| logP (Octanol-Water Partition Coefficient) | 4.4 |

| Solubility | Freely soluble in water, alcohol, acetone, and chloroform.[5] Slightly soluble in methanol and DMSO.[4][6] |

| Appearance | White to light yellow crystalline powder.[2] |

Mechanism of Action: Sodium Channel Blockade

This compound's primary mechanism of action as a local anesthetic is the blockade of voltage-gated sodium channels in neuronal cell membranes.[7] This action inhibits the initiation and conduction of nerve impulses, leading to a loss of sensation.

The process begins with the uncharged base form of dibucaine diffusing across the neuronal membrane. Once inside the cytoplasm, it becomes protonated. This charged form then binds to the inner pore of the voltage-gated sodium channel, physically obstructing the passage of sodium ions. This binding preferentially occurs when the channel is in the open or inactivated state, meaning that neurons that are actively firing are more susceptible to blockade. The interaction is thought to involve key amino acid residues within the channel's structure, prolonging the inactivated state and preventing the return to the resting state necessary for subsequent action potentials.

Downstream Cellular Effects

Beyond its primary action on sodium channels, research has indicated that dibucaine can influence other cellular processes. These secondary effects may contribute to both its therapeutic and potential toxicological profiles.

-

Mitochondrial Function: Dibucaine has been shown to inhibit cytochrome oxidase, a key enzyme in the mitochondrial respiratory chain.[2] It can also affect ion transport across the inner mitochondrial membrane, including the K+/H+ antiport system.[4][7]

-

Intracellular Calcium Regulation: Studies suggest that dibucaine can displace calcium from the sarcolemma, potentially leading to an increase in intracellular calcium concentration and affecting cellular processes such as muscle contraction.[3] It may also inhibit the activation of MAP kinase mediated by L-type calcium channels.[8]

-

Apoptosis: There is evidence to suggest that dibucaine can inhibit Bax-induced cytochrome c release from mitochondria, a critical step in the apoptotic cascade.[9]

Experimental Protocols

Accurate determination of physicochemical properties is crucial for drug development. The following are generalized protocols for determining the pKa and logP of this compound.

Determination of pKa by Potentiometric Titration

This method involves the titration of a solution of this compound with a standardized solution of a strong base while monitoring the pH.

Materials:

-

This compound

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Potassium Chloride (KCl) for maintaining ionic strength

-

Deionized water, purged with nitrogen to remove dissolved CO₂

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Burette

Procedure:

-

Prepare a solution of this compound of known concentration (e.g., 10 mM) in deionized water.

-

Add KCl to the solution to maintain a constant ionic strength (e.g., 0.1 M).

-

Place the solution in a thermostatted vessel and continuously stir.

-

Immerse the calibrated pH electrode into the solution.

-

Titrate the solution with the standardized NaOH solution, adding small increments of the titrant.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of NaOH added. The pKa can be determined from the pH at the half-equivalence point. Alternatively, the first derivative of the titration curve can be plotted to accurately determine the equivalence point.

Determination of logP by Shake-Flask Method

This classic method involves partitioning the compound between n-octanol and water and then measuring its concentration in each phase.

Materials:

-

This compound

-

n-Octanol (pre-saturated with water)

-

Water or buffer (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol)

-

Separatory funnels or centrifuge tubes

-

Mechanical shaker or vortex mixer

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Prepare a stock solution of this compound in either the aqueous or organic phase.

-

Add known volumes of the n-octanol and aqueous phases to a separatory funnel or centrifuge tube.

-

Add a known amount of the this compound stock solution.

-

Shake the mixture vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.

-

Allow the two phases to separate completely. Centrifugation can be used to break up any emulsions.

-

Carefully collect samples from both the aqueous and organic phases.

-

Determine the concentration of this compound in each phase using a suitable analytical method.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of the partition coefficient.

References

- 1. Dibucaine Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Inhibition of cytochrome oxidase by dibucaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dibucaine displaceable sarcolemmal Ca2+ fraction in guinea-pig cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ion Transport Processes in Corn Mitochondria : I. Effect of the Local Anesthetic Dibucaine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Potent inhibition of anoxic depolarization by the sodium channel blocker dibucaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ion transport processes in corn mitochondria : I. Effect of the local anesthetic dibucaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dibucaine and tetracaine inhibit the activation of mitogen-activated protein kinase mediated by L-type calcium channels in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of Bax-induced cytochrome c release from neural cell and brain mitochondria by dibucaine and propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of Dibucaine Hydrochloride on Voltage-Gated Sodium Channels

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dibucaine Hydrochloride, a potent local anesthetic, exerts its primary mechanism of action through the blockade of voltage-gated sodium channels (Nav). This inhibition of sodium ion influx across neuronal membranes prevents the generation and propagation of action potentials, resulting in a reversible block of nerve conduction. The interaction of Dibucaine with these channels is highly dependent on the conformational state of the channel, a principle encapsulated by the modulated receptor hypothesis. This guide provides a detailed examination of this mechanism, including available quantitative data, comprehensive experimental protocols, and visual representations of the key pathways and processes involved. While specific quantitative data for Dibucaine's state-dependent block is less abundant in the literature compared to other local anesthetics like lidocaine, this document synthesizes the available information and provides a comparative context.

Introduction to this compound and Voltage-Gated Sodium Channels

This compound is recognized as one of the most potent long-acting local anesthetics.[1] Its clinical efficacy is directly tied to its ability to interact with voltage-gated sodium channels, which are critical for electrical signaling in excitable tissues such as neurons and cardiomyocytes.[1][2][3] These channels cycle through three primary conformational states: resting (closed), open, and inactivated.[2][4] The affinity of Dibucaine for the sodium channel varies significantly with each of these states.[2]

The Modulated Receptor Hypothesis: A State-Dependent Blockade

The interaction of Dibucaine with voltage-gated sodium channels is best explained by the modulated receptor hypothesis.[2][5] This model posits that:

-

Local anesthetics bind to a specific receptor site within the sodium channel pore.[2]

-

The affinity of the drug for this receptor is dependent on the conformational state of the channel.[2]

-

Dibucaine exhibits a higher affinity for the open and inactivated states of the channel compared to the resting state.[2][5]

This state-dependent binding leads to a "use-dependent" or "phasic" block, where the degree of inhibition increases with the frequency of nerve stimulation.[6] Repetitive depolarization drives more channels into the open and inactivated states, for which Dibucaine has a higher affinity, thus enhancing the blocking effect.[6]

Pathways of Channel Access

Dibucaine, as a protonatable amine, can access its binding site through two primary pathways:

-

Hydrophobic Pathway: The neutral, lipid-soluble form of Dibucaine can partition into the cell membrane and diffuse laterally to access the binding site within the channel pore through fenestrations in the protein structure. This pathway is thought to be primarily responsible for the tonic block of resting channels.[7]

-

Hydrophilic Pathway: The charged, protonated form of Dibucaine can enter the channel from the intracellular side when the channel is in its open conformation. This is the predominant pathway for use-dependent block.[7][8]

Molecular Basis of Interaction

Site-directed mutagenesis studies have identified key amino acid residues within the S6 transmembrane segments of the sodium channel's four domains (DI-DIV) as forming the local anesthetic binding site.[2] Aromatic residues, such as phenylalanine and tyrosine, in these regions are particularly crucial for the high-affinity binding of local anesthetics.[2] The binding of Dibucaine to this site is thought to physically occlude the pore and/or allosterically stabilize the inactivated state of the channel, thereby preventing sodium ion permeation.[2][9]

Quantitative Analysis of Dibucaine's Action

While specific quantitative data for Dibucaine's state-dependent affinities are not extensively detailed in readily available literature, its high potency suggests significantly low dissociation constants (Kd) or IC50 values, particularly for the inactivated state. For context, the following tables summarize representative quantitative data for the well-studied local anesthetics, lidocaine and bupivacaine. It is important to note that these values can vary depending on the specific sodium channel isoform, experimental conditions, and the voltage protocols used.

Table 1: State-Dependent IC50 Values for Lidocaine on Voltage-Gated Sodium Channels

| Channel State | NaV Isoform | IC50 (µM) | Reference |

| Resting (Tonic Block) | µ1 (skeletal muscle) & hH1 (cardiac) | ~235 - 491 | [10] |

| Resting (Tonic Block) | Inactivation-deficient | ~300 | [2] |

| Open | Inactivation-deficient | ~20 | [2] |

| Inactivated | µ1 (skeletal muscle) & hH1 (cardiac) | ~10 - 19 | [10] |

| Inactivated | hH1 (cardiac) | ~11 | [7] |

Table 2: Comparative IC50 Values for Tonic Block by Various Local Anesthetics

| Local Anesthetic | IC50 for Na+ Channel Tonic Block (µM) | Reference |

| Bupivacaine | 27 | [11] |

| Lidocaine | 204 | [11] |

| Etidocaine | 18 | [11] |

| Tetracaine | 0.7 | [11] |

| Procaine | 60 | [11] |

| Mepivacaine | 149 | [11] |

Experimental Protocols

The primary technique for studying the effects of Dibucaine on voltage-gated sodium channels is whole-cell patch-clamp electrophysiology .[11][12][13] This method allows for the precise control of the membrane potential and the recording of ionic currents through the channels.

Representative Whole-Cell Patch-Clamp Protocol

-

Cell Preparation:

-

Use a cell line stably or transiently expressing the voltage-gated sodium channel isoform of interest (e.g., HEK-293 cells expressing NaV1.5).

-

Alternatively, primary cultured neurons (e.g., dorsal root ganglion neurons) or isolated cardiomyocytes can be used.[12]

-

Cells are plated on glass coverslips for recording.

-

-

Solutions:

-

External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. (Cesium and fluoride are used to block potassium and calcium channels, respectively, to isolate the sodium current).

-

This compound Stock Solution: Prepare a high concentration stock solution (e.g., 10-100 mM) in the external solution and perform serial dilutions to obtain the desired final concentrations.

-

-

Electrophysiological Recording:

-

Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

-

Establish a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

-

Use a patch-clamp amplifier and data acquisition system to control the membrane potential and record the sodium currents.

-

-

Voltage Protocols:

-

Tonic Block (Resting State Affinity): Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure most channels are in the resting state. Apply a brief depolarizing test pulse (e.g., to -10 mV for 20 ms) at a low frequency (e.g., 0.1 Hz) before and after application of Dibucaine. The reduction in the peak current amplitude reflects the tonic block.[6]

-

Use-Dependent Block (Open and Inactivated State Affinity): From a hyperpolarized holding potential, apply a train of depolarizing pulses (e.g., to -10 mV for 20 ms at 5-10 Hz). The progressive decrease in the peak current amplitude during the pulse train indicates use-dependent block.[6]

-

Steady-State Inactivation: To determine the affinity for the inactivated state, hold the cell at various depolarizing potentials (e.g., from -120 mV to -40 mV in 10 mV increments for 500 ms) followed by a test pulse to -10 mV. The shift in the voltage-dependence of inactivation in the presence of Dibucaine is used to calculate the affinity for the inactivated state.[14]

-

Visualizations

Signaling Pathway of Sodium Channel Blockade

Caption: Hydrophobic and hydrophilic pathways of Dibucaine action on sodium channels.

Experimental Workflow for Whole-Cell Patch-Clamp

Caption: A typical workflow for studying Dibucaine's effects using patch-clamp.

Modulated Receptor Hypothesis

Caption: State-dependent binding of Dibucaine as per the modulated receptor hypothesis.

Conclusion

This compound is a highly potent local anesthetic that functions by blocking voltage-gated sodium channels in a state-dependent manner. Its high affinity for the open and inactivated states of the channel underlies its profound use-dependent inhibitory effects. While a comprehensive quantitative dataset for Dibucaine's interaction with different channel states is an area for further research, the established principles of local anesthetic action provide a robust framework for understanding its mechanism. The experimental protocols and conceptual models presented in this guide offer a solid foundation for researchers and drug development professionals working to further elucidate the pharmacology of Dibucaine and to develop novel therapeutics targeting voltage-gated sodium channels.

References

- 1. Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 4. Fast- or Slow-inactivated State Preference of Na+ Channel Inhibitors: A Simulation and Experimental Study | PLOS Computational Biology [journals.plos.org]

- 5. Lidocaine blocks open and inactivated cardiac sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rupress.org [rupress.org]

- 7. pnas.org [pnas.org]

- 8. Dibucaine Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Molecular modeling of local anesthetic drug binding by voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Differences in steady-state inactivation between Na channel isoforms affect local anesthetic binding affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Whole-cell voltage clamp recording - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. homepages.gac.edu [homepages.gac.edu]

- 13. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 14. Lidocaine reduces the transition to slow inactivation in Nav1.7 voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

The intricate dance of a local anesthetic and the neuronal membrane: An in-depth guide to the interaction of Dibucaine Hydrochloride with lipid bilayers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibucaine hydrochloride, a potent local anesthetic, exerts its primary effect through the blockade of voltage-gated sodium channels within neuronal membranes. However, its interaction with the lipid bilayer is a critical and multifaceted aspect of its mechanism, influencing its partitioning, localization, and ultimately, its clinical efficacy. This technical guide provides a comprehensive overview of the physicochemical interactions between this compound and neuronal lipid bilayers. It synthesizes quantitative data from various biophysical studies, details key experimental protocols, and presents visual models of the underlying molecular processes. The aim is to furnish researchers, scientists, and drug development professionals with a detailed understanding of these interactions to inform further research and the design of novel therapeutic agents.

Primary Mechanism of Action: Beyond Simple Channel Blockade

The canonical mechanism of action for dibucaine involves its passage across the neuronal membrane in its uncharged form.[1] Once in the cytoplasm, it becomes protonated and binds to the inner pore of voltage-gated sodium channels, effectively blocking sodium influx and preventing the propagation of action potentials.[1] This blockade is use-dependent, meaning that the anesthetic has a higher affinity for sodium channels that are in the open or inactivated state, which are more prevalent in actively firing neurons.[1]

However, the lipid bilayer is not a passive bystander in this process. Dibucaine's amphiphilic nature drives its interaction with the hydrophobic and electrostatic environments of the cell membrane.[2] These interactions modify the physical properties of the bilayer, which can indirectly influence the function of embedded ion channels and other membrane proteins.[2][3][4][5] Dibucaine has been shown to increase membrane fluidity, alter lipid packing, and induce changes in the lateral pressure profile of the bilayer.[6] These perturbations can affect the conformational state of membrane proteins, including the voltage-gated sodium channels, thus contributing to the overall anesthetic effect.

Caption: Mechanism of dibucaine action on voltage-gated sodium channels.

Quantitative Analysis of Dibucaine-Bilayer Interactions

The interaction of dibucaine with lipid bilayers has been quantified using a variety of biophysical techniques. The following tables summarize key findings from the literature, providing a comparative view of its effects on different model membrane systems.

Table 1: Partitioning and Localization of Dibucaine in Lipid Bilayers

| Lipid Composition | Method | Parameter | Value | Reference |

| Acidic Phospholipids | Calorimetry & Fluorescence Polarization | Partition Coefficient | > 3000 | [6] |

| Neutral Phospholipids | Calorimetry & Fluorescence Polarization | Partition Coefficient | ~150 (20x lower than acidic) | [6] |

| DMPC SUVs | Fluorescence Spectroscopy | Apparent Partition Coefficient (33°C) | Unaltered by cholesterol | [7] |

| DPPC SUVs | Resonance Energy Transfer | Localization | Near the glycerol backbone | [8] |

| PC, PS, PE mixture | ²H-NMR | Quinoline Ring Location | Polar region of lipids | [9] |

| PC, PS, PE mixture | ²H-NMR | Butoxy Group Location | Between acyl chains of lipids | [9] |

Table 2: Effects of Dibucaine on the Physical Properties of Lipid Bilayers

| Lipid Composition | Method | Parameter | Dibucaine Concentration | Effect | Reference |

| Acidic Phospholipids (PS, DPPG) | Calorimetry | Transition Temperature (Tc) | 1 x 10⁻⁴ M | Significant reduction | [6] |

| Neutral Phospholipids (DPPC) | Calorimetry | Transition Temperature (Tc) | 1 x 10⁻⁴ M | No alteration | [6] |

| Neutral Phospholipids (DPPC) | Calorimetry | Transition Temperature (Tc) | 2 x 10⁻³ M | Significant increase in fluidity | [6] |

| Acidic Phospholipid Vesicles | Fluorescence Polarization | Membrane Fluidity | 1 x 10⁻⁴ M | Increased | [6] |

| Synaptosomal Plasma Membrane Vesicles (SPMV) | Fluorescence Probe Techniques | Bulk Lateral Mobility & Annular Lipid Fluidity | Not specified | Increased (greater effect on inner monolayer) | |

| EPC and DMPC | Atomic Force Microscopy (AFM) | Elasticity Modulus | Varied | Maximum at concentration causing bilayer disruption | [10] |

| DOPC/DPPC/Cholesterol Liposomes | Optical Microscopy | Miscibility Transition Temperature (Tc) | 0.05 and 0.2 mM | Reduction | [3] |

| DOPC/DPPC/Cholesterol Liposomes | Optical Microscopy | Line Tension of Lo/Ld Phase Boundary | 0.05 and 0.2 mM | Reduction | [3] |

| DPPC Multilamellar Vesicles | Volume-Perturbation Calorimetry | Relaxation Time (τ_max) | 0 to 0.013 mole ratio | Decreased by a factor of ~2 | [11] |

Key Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the data and designing future studies. Below are protocols for some of the key techniques used to investigate dibucaine-lipid interactions.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the changes in heat capacity of a lipid suspension as a function of temperature, allowing for the determination of the phase transition temperature (Tc) and enthalpy.

-

Vesicle Preparation:

-

A known amount of lipid (e.g., Dipalmitoylphosphatidylcholine - DPPC) is dissolved in an organic solvent (e.g., chloroform/methanol mixture).

-

The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film on the walls of a glass vial.

-

The film is dried under vacuum for several hours to remove any residual solvent.

-

The lipid film is hydrated with a buffer solution (e.g., phosphate-buffered saline, pH 7.4) with and without this compound at various concentrations.

-

The suspension is vortexed and subjected to several freeze-thaw cycles to ensure homogeneity and the formation of multilamellar vesicles (MLVs).

-

-

DSC Measurement:

-

Aliquots of the lipid suspension and a reference solution (buffer) are sealed in DSC pans.

-

The pans are placed in the calorimeter, and the temperature is scanned over a range that encompasses the lipid phase transition (e.g., 20°C to 60°C for DPPC) at a controlled rate (e.g., 1°C/min).

-

The differential heat flow between the sample and reference is recorded as a function of temperature.

-

-

Data Analysis:

-

The resulting thermogram (heat flow vs. temperature) is analyzed to determine the onset temperature, peak temperature (Tc), and the area under the peak (enthalpy of transition, ΔH).

-

Changes in Tc and ΔH in the presence of dibucaine are indicative of its interaction with the lipid bilayer. A decrease in Tc suggests a fluidizing effect.[6]

-

Fluorescence Spectroscopy

Fluorescence techniques are highly sensitive to the local environment of a fluorescent probe and can provide information on membrane fluidity, probe accessibility, and localization.

-

Membrane Fluidity using 1,6-diphenyl-1,3,5-hexatriene (DPH):

-

Prepare large unilamellar vesicles (LUVs) by extrusion of MLVs through polycarbonate filters.

-

Incorporate the fluorescent probe DPH into the lipid vesicles.

-

Add this compound to the vesicle suspension at the desired concentrations.

-

Measure the steady-state fluorescence anisotropy (r) of DPH using a fluorometer with polarizing filters.

-

A decrease in fluorescence anisotropy indicates an increase in the rotational freedom of the probe, which corresponds to an increase in membrane fluidity.[6]

-

-

Localization using Resonance Energy Transfer (FRET):

-

Dibucaine can act as a fluorescence donor.[8]

-

A series of n-(9-anthroyloxy) fatty acids, where the anthroyloxy group is positioned at different depths within the bilayer, can be used as acceptors.[8]

-

The efficiency of energy transfer from dibucaine to each of the acceptors is measured.

-

The acceptor that quenches the dibucaine fluorescence most efficiently is located closest to the dibucaine molecule, thus revealing its depth of penetration into the bilayer.[8]

-

Caption: Experimental workflow for fluorescence anisotropy studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides atomic-level information about the location and orientation of dibucaine within the lipid bilayer.

-

Sample Preparation:

-

Prepare multilamellar vesicles (MLVs) of the desired lipid composition.

-

For ²H-NMR, use lipids or dibucaine that are selectively deuterated at specific positions.[9]

-

Hydrate the lipid film with a buffer containing dibucaine.

-

-

NMR Measurement:

-

Acquire ³¹P and ¹H magic-angle spinning (MAS) NMR spectra to confirm the overall bilayer structure is preserved.[12]

-

For ²H-NMR, the quadrupolar splitting of the deuterium signal is measured. This splitting is related to the motional averaging of the C-²H bond vector and provides an order parameter (S_CD) for that segment.[9]

-

For ¹H-NMR, nuclear Overhauser enhancement spectroscopy (NOESY) can be used to identify through-space interactions between protons on the dibucaine molecule and protons on the lipid molecules, revealing their proximity.[12]

-

-

Data Analysis:

-

By comparing the order parameters of different deuterated segments of both the lipids and dibucaine, a detailed picture of the drug's location and its effect on lipid chain order can be constructed.[9]

-

NOESY cross-peaks provide direct evidence for the proximity of different molecular groups, allowing for a precise determination of dibucaine's orientation within the bilayer.[12]

-

Summary of Dibucaine's Effects on the Lipid Bilayer

The interaction of dibucaine with the neuronal lipid bilayer results in a cascade of effects that are concentration-dependent and influenced by the lipid composition. These effects can be summarized as follows:

Caption: Logical relationships of dibucaine's effects on the lipid bilayer.

Conclusion and Future Directions

This compound's interaction with neuronal lipid bilayers is a complex phenomenon that goes beyond its well-established role as a sodium channel blocker. The evidence clearly indicates that dibucaine actively modifies the physical properties of the membrane, including its fluidity, phase behavior, and elastic properties.[3][6][10][11] These lipid-mediated effects likely contribute to its overall anesthetic potency and may be relevant to its side-effect profile.

For drug development professionals, a deeper understanding of these interactions can inform the design of new local anesthetics with improved efficacy and reduced toxicity. By modulating the physicochemical properties of anesthetic molecules, it may be possible to optimize their partitioning into the lipid bilayer, control their localization near target proteins, and fine-tune their effects on membrane properties.

Future research should focus on more complex and biologically relevant model systems, such as those incorporating a wider variety of lipids and membrane proteins, to better mimic the native neuronal membrane. Advanced molecular dynamics simulations, in conjunction with high-resolution experimental techniques, will be invaluable in elucidating the atomic-level details of these interactions and their functional consequences. This integrated approach will undoubtedly pave the way for the next generation of local anesthetics and provide deeper insights into the fundamental role of the lipid bilayer in neuronal function.

References

- 1. Dibucaine Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Interaction of Local Anesthetics with Biomembranes Consisting of Phospholipids and Cholesterol: Mechanistic and Clinical Implications for Anesthetic and Cardiotoxic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of this compound on raft-like lipid domains in model membrane systems - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00108K [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Effects of Local Anesthetics on Liposomal Membranes Determined by Their Inhibitory Activity of Lipid Peroxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of local anesthetics on membrane properties. I. Changes in the fluidity of phospholipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of cholesterol on interaction of dibucaine with phospholipid vesicles: a fluorescence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dibucaine interaction with phospholipid vesicles. A resonance energy-transfer study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Locations of local anesthetic dibucaine in model membranes and the interaction between dibucaine and a Na+ channel inactivation gate peptide as studied by 2H- and 1H-NMR spectroscopies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dibucaine effects on structural and elastic properties of lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of the anesthetic dibucaine on the kinetics of the gel-liquid crystalline transition of dipalmitoylphosphatidylcholine multilamellar vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Interaction of local anesthetics with lipid bilayers investigated by ¹H MAS NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking Molecular Interactions: A Technical Guide to the Intrinsic Fluorescent Properties of Dibucaine Hydrochloride for Binding Studies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intrinsic fluorescent properties of Dibucaine Hydrochloride, a potent local anesthetic, and its application in studying molecular binding events. Leveraging its native fluorescence provides a powerful, label-free method to investigate its interactions with biological targets such as proteins and membranes, offering crucial insights into its mechanism of action and pharmacokinetic properties. This document provides a comprehensive overview of its spectral characteristics, detailed experimental protocols for binding analysis, and visual representations of the underlying principles and workflows.

Core Fluorescent Properties of this compound

This compound possesses intrinsic fluorescence, primarily arising from its quinoline ring system. Its fluorescent behavior is highly sensitive to the microenvironment, making it an excellent probe for binding studies. Changes in the polarity, viscosity, and accessibility to quenching agents upon binding to a macromolecule can lead to significant alterations in its fluorescence intensity, lifetime, and anisotropy.

The fluorescence of this compound is notably dependent on pH, which influences the protonation state of its tertiary amine and aromatic nitrogen. This property is critical when designing binding experiments, as the pH of the buffer system will dictate the compound's charge and, consequently, its fluorescent characteristics.

Quantitative Fluorescent Data

The following table summarizes the key quantitative fluorescent properties of this compound in aqueous media under different pH conditions.

| Property | Neutral Solution | Alkaline Solution | Acidic Solution | Reference |

| Fluorescence Emission Maximum | 400 nm | 397 nm | 454 nm | |

| Quantum Yield (Φ) | 0.25 | 0.033 | 0.032 | |

| Fluorescence Lifetime (τ) | 3.29 ns | 0.60 ns | 1.37 ns |

Note: The excitation wavelength used in these studies was 266 nm.[1]

Application in Binding Studies: Fluorescence Quenching

A common and effective method for studying the binding of this compound to macromolecules is through fluorescence quenching. This can involve either the quenching of Dibucaine's intrinsic fluorescence by the binding partner or, more frequently, the quenching of the intrinsic fluorescence of a protein (typically from tryptophan and tyrosine residues) upon binding of Dibucaine.[2][3]

The binding of Dibucaine to proteins like spectrin has been demonstrated by monitoring the quenching of tryptophan fluorescence intensity.[2] This interaction can be quantified to determine binding parameters such as the dissociation constant (Kd), which provides a measure of the binding affinity.

Principle of Tryptophan Fluorescence Quenching

Caption: Principle of Tryptophan Fluorescence Quenching by Dibucaine Binding.

Experimental Protocol: Determining Binding Affinity using Fluorescence Quenching

This section provides a detailed methodology for determining the binding affinity of this compound to a protein of interest (e.g., serum albumin) by monitoring the quenching of intrinsic tryptophan fluorescence.

Materials and Reagents:

-

This compound

-

Target protein (e.g., Human Serum Albumin, Bovine Serum Albumin)

-

Phosphate buffer (e.g., 50 mM, pH 7.4)

-

High-purity water

-

Spectrofluorometer

-

Quartz cuvettes

Experimental Workflow:

Caption: Workflow for a Fluorescence Quenching Titration Experiment.

Detailed Steps:

-

Preparation of Solutions:

-

Prepare a stock solution of the target protein (e.g., 10 µM Human Serum Albumin) in the desired buffer (e.g., 50 mM phosphate buffer, pH 7.4).

-

Prepare a stock solution of this compound (e.g., 1 mM) in the same buffer.

-

-

Instrumentation Setup:

-

Set the excitation wavelength of the spectrofluorometer to 295 nm to selectively excite tryptophan residues.[3]

-

Set the emission scan range from 305 nm to 450 nm.

-

Set the excitation and emission slit widths to an appropriate value (e.g., 5 nm).

-

-

Baseline Measurement:

-

Pipette a known volume of the protein solution into a quartz cuvette.

-

Record the fluorescence emission spectrum. This will serve as the baseline (F₀).

-

-

Titration:

-

Make successive additions of small aliquots of the this compound stock solution to the protein solution in the cuvette.

-

After each addition, mix the solution gently and allow it to equilibrate for a few minutes.

-

-

Fluorescence Measurement:

-

Record the fluorescence emission spectrum after each addition of this compound.

-

-

Data Correction (Inner Filter Effect):

-

The absorption of excitation and/or emission light by the titrant can lead to an underestimation of the true fluorescence intensity. This is known as the inner filter effect.[4]

-

To correct for this, measure the absorbance of the this compound solutions at the excitation and emission wavelengths and apply the following correction: F_corrected = F_observed * 10^((A_ex + A_em) / 2) where A_ex and A_em are the absorbances at the excitation and emission wavelengths, respectively.

-

-

Data Analysis (Stern-Volmer Equation):

-

The quenching of fluorescence can be analyzed using the Stern-Volmer equation to determine the quenching constant.[5] The data can be plotted as F₀/F versus the concentration of the quencher (Dibucaine).

-

For determining the binding constant (K) and the number of binding sites (n), a modified Stern-Volmer equation or a Scatchard plot is often used. The following equation is commonly employed: log((F₀ - F) / F) = log(K) + n * log([Q]) where F₀ is the initial fluorescence intensity, F is the fluorescence intensity in the presence of the quencher, K is the binding constant, n is the number of binding sites, and [Q] is the concentration of the quencher (Dibucaine).

-

A plot of log((F₀ - F) / F) versus log([Q]) will yield a straight line with a slope of n and a y-intercept of log(K).

-

Signaling Pathways and Molecular Interactions

While the intrinsic fluorescence of this compound is a powerful tool for studying binding events, it is also important to consider the downstream consequences of these interactions. Dibucaine is known to be a sodium channel inhibitor, which is central to its anesthetic properties.[6][7] The binding of Dibucaine to sodium channels blocks the influx of sodium ions, thereby preventing the depolarization of the neuronal membrane and the propagation of action potentials.

Further research has indicated that Dibucaine can interact with other cellular components, such as the membrane skeletal protein spectrin, which may contribute to its broader pharmacological effects.[2] The binding to such proteins could potentially modulate their function and influence cellular structure and signaling.

Logical Relationship of Dibucaine's Action

Caption: Logical Flow from Dibucaine Binding to Physiological Effect.

This guide provides a foundational understanding and practical framework for utilizing the intrinsic fluorescent properties of this compound in binding studies. By carefully designing and executing experiments based on the principles and protocols outlined herein, researchers can gain valuable quantitative data on the interactions of this important pharmaceutical compound with its biological targets.

References

- 1. Fluorescence anisotropy studies of dibucaine.HCl in micelles and bacteriorhodopsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The tertiary amine local anesthetic dibucaine binds to the membrane skeletal protein spectrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of the affinity of drugs toward serum albumin by measurement of the quenching of the intrinsic tryptophan fluorescence of the protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Uncovering the molecular and physiological processes of anticancer leads binding human serum albumin: A physical insight into drug efficacy | PLOS One [journals.plos.org]

- 5. Testing for drug-human serum albumin binding using fluorescent probes and other methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

Dibucaine Hydrochloride: A Versatile Probe for Elucidating Ion Channel Gating Mechanisms

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dibucaine hydrochloride, a potent local anesthetic of the amide class, has long been recognized for its clinical efficacy in nerve blockade. Beyond its therapeutic applications, dibucaine has emerged as an invaluable pharmacological tool for investigating the intricate gating mechanisms of voltage-gated ion channels. Its distinct chemical properties and state-dependent interactions with these channels provide a unique lens through which to explore the conformational changes that underlie channel activation, inactivation, and modulation. This technical guide provides a comprehensive overview of the use of this compound as a molecular probe, detailing its mechanism of action, effects on various ion channels, and protocols for key experimental approaches.

Mechanism of Action: A State-Dependent Blockade

Dibucaine, like other local anesthetics, exerts its primary effect by blocking the conduction of nerve impulses. This is achieved by inhibiting the influx of sodium ions through voltage-gated sodium channels (Nav channels), which are essential for the propagation of action potentials.[1][2] The mechanism of this blockade is not a simple occlusion of the pore but rather a sophisticated, state-dependent interaction.

Dibucaine, in its uncharged form, can cross the cell membrane. Once inside the cell, it becomes protonated and binds to a specific receptor site within the inner pore of the sodium channel.[3] This binding is highly dependent on the conformational state of the channel. Dibucaine exhibits a much higher affinity for the open and inactivated states of the channel compared to the resting state.[4][5] This "use-dependent" or "phasic" block means that the inhibitory effect of dibucaine is more pronounced in rapidly firing neurons, where channels are frequently in the open and inactivated states.[3][5] By binding to and stabilizing the inactivated state, dibucaine prolongs the refractory period of the neuron, making it less excitable.

dot

Caption: State-dependent binding of dibucaine to voltage-gated sodium channels.

Quantitative Data on Dibucaine's Interaction with Ion Channels

The potency of dibucaine's inhibitory effects on various ion channels has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) is a key parameter used to compare the efficacy of channel blockade.

| Ion Channel Subtype | Preparation | Experimental Condition | IC50 (µM) | Reference |

| Voltage-Gated Sodium Channels (Nav) | ||||

| Nav (general) | - | - | 5.3 (with BuTch), 3.8 (with AcTch) | [6] |

| L-Type Calcium Channels (Cav) | ||||

| L-Type Ca2+ Channels | PC12 cells | KCl-induced MAP kinase activation | 17.7 ± 1.0 | [7] |

| L-Type Ca2+ Channels | PC12 cells | Ionomycin-induced MAP kinase activation | 62.5 ± 2.2 | [7] |

| Potassium Channels (Kv) | ||||

| Data for dibucaine on specific potassium channels is less prevalent in the initial search results. The table below includes data for the related local anesthetic, bupivacaine, for comparative purposes. | ||||

| BKCa Channels | Human umbilical artery smooth muscle cells | +60 mV | Bupivacaine: Not specified, but dose-dependent inhibition observed | [1] |

| SK2 Channels | HEK 293 cells | 0 mV | Bupivacaine: 16.5 | [8] |

| hKv1.5 Channels | Mouse cells | - | Benzocaine: 901 ± 81 | [9] |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Studying Use-Dependent Block

This protocol is designed to measure the use-dependent block of voltage-gated sodium channels by dibucaine in a mammalian cell line (e.g., HEK 293 cells) stably expressing the channel of interest.

Materials:

-

HEK 293 cells expressing the target Nav channel subtype

-

Patch-clamp rig with amplifier, digitizer, and data acquisition software

-

Borosilicate glass capillaries for pipette fabrication

-

Microforge for fire-polishing pipettes

-

Perfusion system for drug application

-

Extracellular (bath) solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH)

-

Intracellular (pipette) solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA (pH adjusted to 7.2 with CsOH)

-

This compound stock solution (e.g., 10 mM in water)

Procedure:

-

Cell Preparation: Plate the cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

-

Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution. Fire-polish the pipette tips to ensure a smooth surface for gigaseal formation.

-

Recording Setup: Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with extracellular solution.

-

Gigaohm Seal Formation: Approach a single, healthy-looking cell with the patch pipette while applying slight positive pressure. Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (>1 GΩ).

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell recording configuration.

-

Voltage-Clamp Protocol for Use-Dependent Block:

-

Hold the membrane potential at a hyperpolarized level (e.g., -120 mV) to ensure most channels are in the resting state.

-

Apply a train of depolarizing pulses (e.g., to 0 mV for 20 ms) at a specific frequency (e.g., 1 Hz for tonic block and 10 Hz for phasic block).

-

Record the peak inward sodium current for each pulse.

-

-

Drug Application: After obtaining a stable baseline recording, perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound.

-

Data Acquisition: Repeat the voltage-clamp protocol in the presence of dibucaine. The use-dependent block will be observed as a progressive decrease in the peak sodium current with each pulse in the train.

-

Data Analysis:

-

Measure the peak current amplitude for each pulse in the train, both in the absence and presence of dibucaine.

-

Calculate the percentage of block for each pulse.

-

Plot the normalized peak current as a function of pulse number to visualize the development of use-dependent block.

-

To determine the IC50 for tonic and phasic block, repeat the experiment with a range of dibucaine concentrations.

-

dot

Caption: Experimental workflow for patch-clamp electrophysiology.

Site-Directed Mutagenesis to Identify Dibucaine Binding Sites

This protocol outlines the general steps for introducing point mutations into the gene encoding an ion channel to investigate the amino acid residues critical for dibucaine binding.

Materials:

-

Plasmid DNA containing the wild-type ion channel cDNA

-

Mutagenic primers containing the desired nucleotide change

-

High-fidelity DNA polymerase

-

Dpnl restriction enzyme

-

Competent E. coli cells for transformation

-

DNA sequencing services

Procedure:

-

Primer Design: Design a pair of complementary mutagenic primers that contain the desired mutation and anneal to the target site on the plasmid.

-

Mutagenesis PCR: Perform PCR using the wild-type plasmid as a template and the mutagenic primers. The high-fidelity DNA polymerase will synthesize new plasmids incorporating the mutation.

-

Dpnl Digestion: Digest the PCR product with Dpnl. This enzyme specifically cleaves methylated and hemimethylated DNA, thereby selectively degrading the parental (wild-type) plasmid DNA, which was isolated from a methylation-competent E. coli strain.

-

Transformation: Transform the Dpnl-treated DNA into competent E. coli cells.

-

Plasmid Isolation and Sequencing: Isolate plasmid DNA from the resulting colonies and sequence the entire gene to confirm the presence of the desired mutation and the absence of any unintended mutations.

-

Functional Expression and Analysis: Transfect the mutated plasmid into a suitable expression system (e.g., HEK 293 cells) and perform electrophysiological recordings as described in Protocol 1 to assess the effect of the mutation on dibucaine sensitivity. A significant change in the IC50 value for dibucaine block would indicate that the mutated residue is involved in drug binding.

dot

Caption: Logical flow for site-directed mutagenesis studies.

Broader Implications for Drug Discovery and Neuroscience

The use of this compound as a probe extends beyond the fundamental understanding of ion channel biophysics. In drug discovery, understanding the state-dependent binding of molecules like dibucaine can inform the rational design of novel therapeutics with improved selectivity and reduced side effects. For instance, developing drugs that preferentially target inactivated channels could lead to more effective treatments for conditions characterized by neuronal hyperexcitability, such as epilepsy and chronic pain, while minimizing effects on normally functioning tissues.

In neuroscience research, dibucaine can be employed to dissect the contribution of specific ion channels to complex physiological processes. By selectively inhibiting certain channel populations, researchers can investigate their roles in synaptic transmission, neuronal integration, and network oscillations.

Conclusion

This compound is a powerful and versatile tool for the study of ion channel gating. Its well-characterized, state-dependent mechanism of action provides a framework for investigating the dynamic conformational changes that are fundamental to ion channel function. The experimental protocols outlined in this guide offer a starting point for researchers seeking to leverage the unique properties of dibucaine to advance our understanding of ion channel physiology and pharmacology. Through the continued application of such probes, we can expect to gain deeper insights into the molecular basis of neuronal excitability and develop more effective therapies for a range of neurological and cardiovascular disorders.

References

- 1. Bupivacaine inhibits large conductance, voltage- and Ca2+- activated K+ channels in human umbilical artery smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Use-dependent block of single sodium channels by lidocaine in guinea pig ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of use-dependent block of sodium channels in excitable membranes by local anesthetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Whole Cell Patch Clamp Protocol [protocols.io]

- 7. Dibucaine and tetracaine inhibit the activation of mitogen-activated protein kinase mediated by L-type calcium channels in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rupress.org [rupress.org]

- 9. Benzocaine enhances and inhibits the K+ current through a human cardiac cloned channel (Kv1.5) [pubmed.ncbi.nlm.nih.gov]

Dibucaine Hydrochloride and Its Complex Interplay with Intracellular Calcium Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibucaine hydrochloride, a potent long-acting local anesthetic, exerts profound effects on intracellular calcium ([Ca²⁺]i) levels, a critical second messenger governing a multitude of cellular processes. This technical guide provides an in-depth analysis of the multifaceted mechanisms by which dibucaine modulates [Ca²⁺]i, drawing upon key experimental findings. We will explore its impact on plasma membrane calcium channels, the mobilization of calcium from intracellular stores such as the endoplasmic reticulum and sarcolemma, and its influence on mitochondrial calcium handling. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers investigating the cellular effects of dibucaine and other local anesthetics.

Introduction

Intracellular calcium is a ubiquitous and versatile signaling molecule that orchestrates a vast array of physiological events, from muscle contraction and neurotransmission to gene expression and apoptosis. The precise spatial and temporal control of [Ca²⁺]i is therefore paramount for cellular function. This compound, recognized for its primary action as a sodium channel blocker in nerve impulse conduction, also significantly perturbs this delicate calcium homeostasis.[1] Understanding the intricate mechanisms of this interference is crucial for elucidating its full pharmacological and toxicological profile. This guide synthesizes current knowledge on dibucaine's impact on [Ca²⁺]i, providing a foundational resource for further research and drug development.

Mechanisms of Dibucaine-Induced Alterations in Intracellular Calcium

This compound influences intracellular calcium levels through a variety of mechanisms, targeting multiple organelles and signaling pathways. These can be broadly categorized as effects on calcium influx, release from intracellular stores, and mitochondrial calcium handling.

Inhibition of Plasma Membrane Calcium Influx

Dibucaine has been shown to inhibit the influx of extracellular calcium through voltage-gated calcium channels. Specifically, it targets L-type calcium channels, which are crucial for calcium signaling in various cell types, including neurons and muscle cells.[2]

-

L-Type Calcium Channels: In PC12 cells, a model for neuronal cells, dibucaine was found to inhibit the activation of the mitogen-activated protein (MAP) kinase signaling pathway, an effect mediated by the blockade of L-type Ca²⁺ channels.[2] This inhibition prevents the initial rise in [Ca²⁺]i that triggers downstream signaling cascades.[2]

Mobilization of Calcium from Intracellular Stores

A significant component of dibucaine's effect on [Ca²⁺]i involves the release of calcium from internal reservoirs, primarily the sarcolemma/endoplasmic reticulum (SR/ER).

-

Displacement from the Sarcolemma: In cardiac myocytes, dibucaine can displace Ca²⁺ directly from the inner leaflet of the sarcolemma.[3] This displaced calcium can then contribute to the cytosolic pool, leading to cellular responses such as muscle contracture.[3] This effect appears to be distinct from depolarization-induced calcium release.[3]

-

Sarcoplasmic/Endoplasmic Reticulum (SR/ER) Release: While direct evidence for dibucaine-induced release from the SR/ER is a recognized mechanism for other local anesthetics like bupivacaine, the specific actions of dibucaine on SR/ER Ca²⁺ release channels (Ryanodine Receptors and IP₃ Receptors) require further dedicated investigation.[4][5][6] However, its ability to induce contracture even in the presence of thapsigargin, a SERCA pump inhibitor, suggests a direct action on calcium release from these stores.[3]

Impact on Mitochondrial Calcium Homeostasis

Mitochondria play a critical role in buffering cytosolic calcium and are also a target for dibucaine.

-

Inhibition of Mitochondrial Calcium Uptake: Dibucaine can inhibit the uptake of Ca²⁺ by mitochondria.[7][8] This action can lead to a more sustained elevation of cytosolic calcium, as the mitochondrial buffering capacity is compromised. The mechanism is thought to involve a reduction in Ca²⁺ binding to the inner mitochondrial membrane.[7]

-

Inhibition of Mitochondrial Permeability Transition: By reducing mitochondrial Ca²⁺ uptake, dibucaine can inhibit the mitochondrial permeability transition, a key event in apoptosis.[7] This is linked to a decrease in the generation of reactive oxygen species (ROS) that is often stimulated by mitochondrial calcium overload.[7]

Other Intracellular Effects

-

Calpain Activation: Dibucaine has been identified as an activator of calpains, a family of calcium-dependent cysteine proteases.[9] The elevation of intracellular calcium by dibucaine can lead to the activation of calpains, which in turn can cleave various substrates, initiating downstream signaling events, including apoptosis.[9]

-

Inhibition of Ca²⁺, Mg²⁺-ATPase: Dibucaine has been shown to inhibit the Ca²⁺, Mg²⁺-ATPase activity in synaptosomal plasma membranes, which could impair the extrusion of calcium from the cell and contribute to elevated intracellular levels.[10]

Quantitative Data on Dibucaine's Effects

The following tables summarize the quantitative data from various studies on the effects of this compound on intracellular calcium and related signaling pathways.

| Cell Type | Effect | Dibucaine Concentration (IC₅₀) | Stimulus | Reference |

| PC12 Cells | Inhibition of MAP kinase activation | 17.7 +/- 1.0 µM | 50 mM KCl | [2] |

| PC12 Cells | Inhibition of MAP kinase activation | 62.5 +/- 2.2 µM | 1 µM Ionomycin | [2] |

| PC12 Cells | Suppression of c-Fos expression | 16.2 +/- 0.2 µM | 50 mM KCl | [2] |

| Cell Type | Effect | Dibucaine Concentration | Observations | Reference |

| Guinea-pig cardiac myocytes | Induction of contracture | 0.5 mM | Amplitude ranged from 30%-100% of electrically stimulated twitch | [3] |

| Washed human platelets | Gelsolin cleavage and caspase-3 activation | Not specified | Time-dependent effect observed | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the impact of dibucaine on intracellular calcium levels.

Measurement of Intracellular Calcium using Fluorescent Indicators

This protocol describes the use of ratiometric (Fura-2 AM) and non-ratiometric (Fluo-4 AM) fluorescent calcium indicators.[11][12][13]

4.1.1. Materials

-

Fura-2 AM or Fluo-4 AM (acetoxymethyl ester forms)

-

Pluronic F-127

-

HEPES-buffered saline (HBS): 10 mM HEPES, 135 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 10 mM glucose, pH 7.4

-

This compound stock solution

-

Cultured cells on glass-bottom dishes

-

Fluorescence microscope equipped with appropriate filter sets and a sensitive camera

4.1.2. Protocol for Fura-2 AM Loading

-

Prepare a loading solution of 5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBS.

-

Wash the cultured cells twice with HBS.

-

Incubate the cells in the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with HBS to remove extracellular dye.

-

Allow the cells to de-esterify the dye for at least 30 minutes at room temperature in the dark.

-

Mount the dish on the microscope stage and perfuse with HBS.

4.1.3. Image Acquisition and Analysis

-

Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm and capture the emission at 510 nm.

-

Record a baseline fluorescence ratio (F340/F380) for a few minutes.

-

Introduce HBS containing the desired concentration of this compound.

-

Continue recording the fluorescence ratio to monitor changes in [Ca²⁺]i.

-

Calibrate the fluorescence ratio to absolute [Ca²⁺]i values using the Grynkiewicz equation, determining R_min and R_max with ionomycin in calcium-free and calcium-saturating solutions, respectively.

Western Blot Analysis for Caspase-3 Activation

This protocol is used to detect the cleavage and activation of caspase-3, an indicator of apoptosis, following dibucaine treatment.[9]

4.2.1. Materials

-

Washed human platelets or other cell types

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibody against cleaved caspase-3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

4.2.2. Protocol

-

Treat the cells with the desired concentration of dibucaine for the specified time.

-

Lyse the cells in lysis buffer on ice.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the supernatant.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by dibucaine and a typical experimental workflow for studying its effects on intracellular calcium.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Dibucaine and tetracaine inhibit the activation of mitogen-activated protein kinase mediated by L-type calcium channels in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dibucaine displaceable sarcolemmal Ca2+ fraction in guinea-pig cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Differential effects of bupivacaine on intracellular Ca2+ regulation: potential mechanisms of its myotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Calcium release from intracellular stores and excitation-contraction coupling in intestinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Endoplasmic Reticulum Ca2+ Handling in Excitable Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ca2+-stimulated mitochondrial reactive oxygen species generation and permeability transition are inhibited by dibucaine or Mg2+ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of Ca2+ efflux from mitochondria by nupercaine and tetracaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Modulation of the Ca2+, Mg2(+)-ATPase activity of synaptosomal plasma membrane by the local anesthetics dibucaine and lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Measurement of Intracellular Ca2+ for Studying GPCR-mediated Lipid Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Practical aspects of measuring intracellular calcium signals with fluorescent indicators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Dibucaine Hydrochloride in Inducing Apoptosis in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibucaine hydrochloride, a potent local anesthetic, has demonstrated significant pro-apoptotic effects in various cancer cell lines. This technical guide provides an in-depth analysis of the molecular mechanisms underlying Dibucaine-induced apoptosis, focusing on key signaling pathways, quantitative efficacy data, and detailed experimental protocols. The information presented herein is intended to support further research and development of this compound as a potential anti-cancer therapeutic agent.

Introduction

Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. Consequently, therapeutic strategies aimed at inducing apoptosis in cancer cells are of paramount interest. This compound, traditionally used for local and spinal anesthesia, has emerged as a compound of interest due to its cytotoxic effects on cancer cells. This document synthesizes the current understanding of how this compound triggers apoptotic cell death in oncological models.

Quantitative Data on Apoptotic Induction

The efficacy of this compound in inducing apoptosis varies across different cancer cell lines. The following table summarizes the available quantitative data.

| Cancer Cell Line | Cell Type | IC50 for Apoptosis Induction | Key Observations |

| HL-60 | Human Promyelocytic Leukemia | 100 µM[1] | Induction of typical DNA fragmentation and ladder formation in a concentration- and time-dependent manner.[1] |

| SK-N-MC | Human Neuroblastoma | Dose-dependent induction | Alteration of membrane fluidity and involvement of intracellular calcium and reactive oxygen species.[2] |

Signaling Pathways in Dibucaine-Induced Apoptosis

This compound initiates apoptosis through a multi-faceted mechanism that involves the interplay of several signaling pathways. The primary pathways implicated are the intrinsic (mitochondrial) and extrinsic pathways, often triggered by cellular stress responses.

Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is a major route for Dibucaine-induced apoptosis. Key events in this pathway include:

-

Mitochondrial Membrane Depolarization: Dibucaine treatment leads to a loss of the mitochondrial membrane potential.[1]

-

Cytochrome c Release: The disruption of the mitochondrial membrane results in the release of cytochrome c from the intermembrane space into the cytosol.[1]

-

Caspase Activation: Cytosolic cytochrome c, in conjunction with Apaf-1, forms the apoptosome, which activates the initiator caspase-9. This, in turn, activates executioner caspases such as caspase-3 and -6.[1]

-

Bcl-2 Family Protein Involvement: The pro-apoptotic Bcl-2 family member, Bid, is processed following Dibucaine exposure, which can further promote mitochondrial dysfunction.[1]

Role of Intracellular Calcium and Reactive Oxygen Species (ROS)

Dibucaine has been shown to increase intracellular calcium levels.[2] This elevation in cytosolic calcium, along with the generation of reactive oxygen species (ROS), is believed to be a critical upstream event that contributes to mitochondrial-mediated apoptosis.[2] The interplay between calcium signaling and ROS production can create a feedback loop that amplifies the apoptotic signal.

Signaling Pathway Visualization

The following diagram illustrates the proposed signaling cascade initiated by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess Dibucaine-induced apoptosis.

DNA Fragmentation Assay (Diphenylamine Method)

This colorimetric assay quantifies the amount of fragmented DNA in apoptotic cells.

Materials:

-

Lysis buffer (10 mM Tris-HCl pH 7.4, 10 mM EDTA, 0.5% Triton X-100)

-

Trichloroacetic acid (TCA), 25% and 10%

-

Diphenylamine (DPA) reagent (1.5 g diphenylamine in 100 ml glacial acetic acid, with 1.5 ml concentrated sulfuric acid)

-

Acetaldehyde solution (16 mg/ml)

-

Standard DNA solution

Procedure:

-

Culture cancer cells to the desired confluency and treat with this compound at various concentrations and time points.

-

Harvest cells by centrifugation and wash with phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in lysis buffer and incubate on ice.

-

Centrifuge to separate the intact chromatin (pellet) from the fragmented DNA (supernatant).

-

To the supernatant, add an equal volume of 25% TCA and incubate on ice to precipitate the DNA fragments.

-

Centrifuge to pellet the fragmented DNA.

-

To both the chromatin pellet and the fragmented DNA pellet, add 10% TCA and heat to hydrolyze the DNA.

-

Add DPA reagent (freshly mixed with acetaldehyde solution) to each sample and to a series of DNA standards.

-

Incubate to allow for color development.

-

Read the absorbance at 600 nm using a spectrophotometer.

-

Calculate the percentage of fragmented DNA relative to the total DNA.

Caspase Activation Assay (Western Blot)

This method detects the cleavage and activation of caspases, which are key executioners of apoptosis.

Materials:

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary antibodies (e.g., anti-caspase-3, -8, -9, and their cleaved forms)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Treat cells with this compound and harvest.

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again with TBST.

-

Add chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analyze the expression of pro-caspases and their cleaved, active fragments.

Experimental Workflow Visualization

The following diagram outlines the general workflow for studying Dibucaine-induced apoptosis.

Conclusion

This compound effectively induces apoptosis in cancer cell lines through a mechanism involving the disruption of mitochondrial function, the release of cytochrome c, and the activation of the caspase cascade. The upstream involvement of altered membrane fluidity, increased intracellular calcium, and the generation of reactive oxygen species highlights the multifaceted nature of its anti-cancer activity. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound in oncology. Future studies should focus on expanding the range of cancer cell lines tested to establish a broader efficacy profile and on in vivo studies to validate these in vitro findings.

References

Methodological & Application

Application Notes and Protocols: Utilizing Dibucaine Hydrochloride for Sodium Channel Blockade in Patch Clamp Electrophysiology